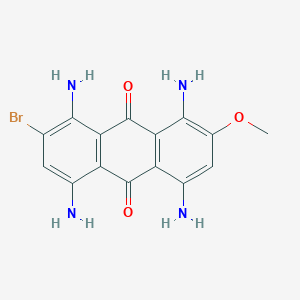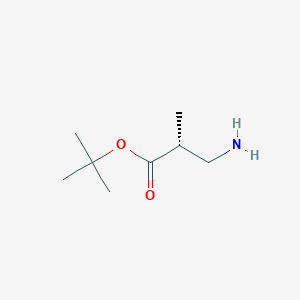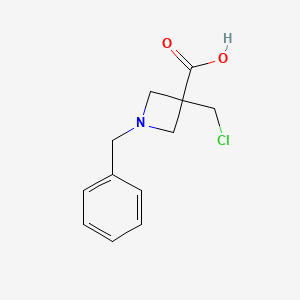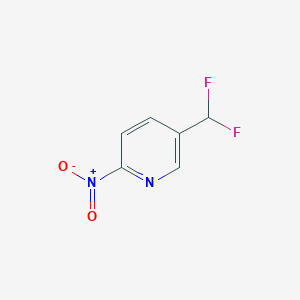![molecular formula C20H16N2O B13130169 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile CAS No. 52236-45-0](/img/structure/B13130169.png)
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a cyanoethyl group and a propanenitrile group attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is subjected to a Friedel-Crafts acylation reaction to introduce the oxo group at the 10th position.
Cyanoethylation: The intermediate product is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group at the 9th position.
Propanenitrile Introduction: Finally, the compound is treated with a suitable nitrile reagent to introduce the propanenitrile group at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanoethyl and propanenitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.
Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound absorbs light and undergoes photochemical reactions, generating reactive intermediates that can interact with biological molecules.
Electronic Interactions: In organic electronics, the compound’s electronic properties facilitate charge transfer processes.
Biological Pathways: In medicinal applications, the compound may interact with cellular targets, leading to cytotoxic effects in cancer cells or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the cyanoethyl and propanenitrile groups.
1-Cyanoanthracene: Contains a cyano group but lacks the oxo and propanenitrile groups.
3-Cyano-9-anthracenecarboxylic acid: Contains a cyano group and a carboxylic acid group instead of the propanenitrile group.
Uniqueness
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is unique due to the combination of the cyanoethyl, oxo, and propanenitrile groups attached to the anthracene core. This unique structure imparts specific electronic and photochemical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
52236-45-0 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[9-(2-cyanoethyl)-10-oxoanthracen-9-yl]propanenitrile |
InChI |
InChI=1S/C20H16N2O/c21-13-5-11-20(12-6-14-22)17-9-3-1-7-15(17)19(23)16-8-2-4-10-18(16)20/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
UEAAJEKNAGKTKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)






![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)




